molecular formula C19H14N2O4S B6095990 2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid

2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid

Cat. No. B6095990
M. Wt: 366.4 g/mol
InChI Key: DLRCKOVAXSMTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell lymphomas and leukemias. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways. TAK-659 inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cell malignancies by inhibiting BTK activity and downstream signaling pathways. In addition, TAK-659 has been shown to inhibit the proliferation of B-cell malignancies and to enhance the activity of other anti-cancer agents, such as rituximab. TAK-659 has also been shown to have favorable pharmacokinetic properties, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the activity of other anti-cancer agents. However, TAK-659 has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the development of TAK-659. One area of research is the identification of biomarkers that can predict response to TAK-659 therapy. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of TAK-659. In addition, the development of TAK-659 analogs with improved solubility and pharmacokinetic properties is an area of active research. Finally, the clinical development of TAK-659 for the treatment of B-cell lymphomas and leukemias is an important future direction.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The synthesis method is a multi-step process that requires expertise in organic chemistry. The final product is obtained as a white solid with a purity of over 98%.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models for the treatment of B-cell lymphomas and leukemias. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in xenograft models of B-cell lymphomas and leukemias.

properties

IUPAC Name

2-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-17(21-15-8-2-1-7-14(15)19(24)25)12-5-3-6-13(11-12)20-18(23)16-9-4-10-26-16/h1-11H,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCKOVAXSMTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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